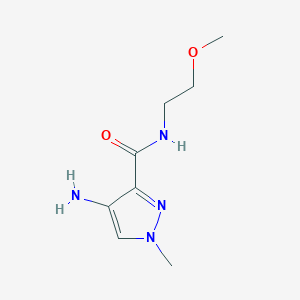![molecular formula C19H21N3O2 B2895431 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide CAS No. 2418707-43-2](/img/structure/B2895431.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide, also known as AZD1775, is a small molecule inhibitor that targets Wee1 kinase. Wee1 kinase is a protein that plays a crucial role in the regulation of the cell cycle. AZD1775 has been shown to have potential in cancer treatment due to its ability to sensitize cancer cells to DNA-damaging agents.
Mécanisme D'action
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide works by inhibiting Wee1 kinase, which is a key regulator of the cell cycle. Wee1 kinase plays a crucial role in the G2 checkpoint, which is responsible for ensuring that DNA damage is repaired before the cell enters mitosis. Inhibition of Wee1 kinase leads to premature entry into mitosis, which results in DNA damage and cell death.
Biochemical and Physiological Effects:
In preclinical models, 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. This sensitization occurs by inhibiting Wee1 kinase, which leads to the activation of the DNA damage response pathway and ultimately cell death. 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide has also been shown to have anti-tumor activity in various cancer types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide in lab experiments is its ability to sensitize cancer cells to DNA-damaging agents. This allows for the evaluation of the efficacy of various cancer treatments. However, one limitation of using 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide is its potential toxicity to normal cells, which may limit its clinical use.
Orientations Futures
There are several future directions for the research of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide. One possible direction is the development of combination therapies that include 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide and other DNA-damaging agents. Another direction is the investigation of the potential use of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide in combination with immunotherapy. Additionally, further research is needed to determine the optimal dosing and scheduling of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide in clinical trials.
Méthodes De Synthèse
The synthesis of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide involves a multi-step process that starts with the reaction of 4-bromo-N-(pyridin-2-yl)benzamide with cyclopropylmethylamine to form an intermediate. This intermediate is then treated with sodium hydride and 2-(chloromethyl)oxirane to produce the final product.
Applications De Recherche Scientifique
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide has been extensively studied in preclinical models and has shown promising results in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. This sensitization occurs by inhibiting Wee1 kinase, which leads to the activation of the DNA damage response pathway and ultimately cell death.
Propriétés
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(21-18-3-1-2-10-20-18)15-6-8-17(9-7-15)24-13-16-12-22(16)11-14-4-5-14/h1-3,6-10,14,16H,4-5,11-13H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHMRJGGXMSZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2895350.png)
![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride](/img/structure/B2895352.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2895353.png)
![2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2895355.png)

![2-(4-methylphenyl)-4-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2895357.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2895360.png)
![4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2895361.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide](/img/no-structure.png)
![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)


